Azido-PEG(4)-Val-Cit-PAB-PNP

ADC site-specific conjugation click chemistry

Choose this specific linker for site-specific, two-step ADC conjugation or PROTAC development. Its orthogonal azide and PNP ester groups, combined with a solubility-enhancing PEG4 spacer and a traceless Val-Cit-PAB cleavable sequence, are non-substitutable for Fmoc or MC analogs. This design ensures homogeneous DAR and optimized ternary complex formation.

Molecular Formula C36H51N9O13
Molecular Weight 817.8 g/mol
Cat. No. B6288510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG(4)-Val-Cit-PAB-PNP
Molecular FormulaC36H51N9O13
Molecular Weight817.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1
InChIKeyUGEHAPNROVDNMD-CDZUIXILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG(4)-Val-Cit-PAB-PNP: A Cleavable, Click-Chemistry-Ready ADC Linker


Azido-PEG(4)-Val-Cit-PAB-PNP is a multifunctional cleavable linker designed for antibody-drug conjugate (ADC) construction . Structurally, it integrates an azide group for bioorthogonal click chemistry, a four-unit polyethylene glycol (PEG4) spacer for enhanced aqueous solubility and reduced steric hindrance, a valine-citrulline (Val-Cit) dipeptide sequence specifically cleavable by the lysosomal enzyme cathepsin B, a para-aminobenzyl (PAB) self-immolative spacer, and a para-nitrophenyl (PNP) carbonate active ester for direct conjugation with amine-bearing payloads .

Why Azido-PEG(4)-Val-Cit-PAB-PNP Cannot Be Interchanged with Generic ADC Linkers


In antibody-drug conjugate (ADC) development, linker composition directly governs pharmacokinetic profile, payload release kinetics, and conjugate homogeneity [1]. Simple substitution of Azido-PEG(4)-Val-Cit-PAB-PNP with alternative linkers—even those sharing the Val-Cit-PAB core—introduces measurable performance deviations [1]. Azido-functionalized linkers enable site-specific conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), yielding homogeneous drug-to-antibody ratios (DAR) unattainable with maleimide-based approaches [2]. Furthermore, PEG chain length modulates linker hydrophilicity, steric accessibility, and ADC aggregation propensity in empirically defined, non-linear relationships [1].

Quantitative Differentiation Evidence for Azido-PEG(4)-Val-Cit-PAB-PNP


Site-Specific vs. Stochastic Conjugation: Azido-PEG(4) Enables Homogeneous DAR via Click Chemistry

Azido-PEG(4)-Val-Cit-PAB-PNP facilitates site-specific ADC construction via strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized antibodies, yielding homogeneous drug-to-antibody ratio (DAR) conjugates [1]. In contrast, maleimide-functionalized analogs (e.g., Mal-PEG4-Val-Cit-PAB-PNP) rely on stochastic cysteine conjugation of native interchain disulfides, producing heterogeneous DAR distributions (typically DAR 0-8) with batch-to-batch variability [2].

ADC site-specific conjugation click chemistry SPAAC

PEG4 Spacer Optimizes Hydrophilicity-Steric Balance Relative to PEG2 and PEG8 Variants

Azido-PEG(4)-Val-Cit-PAB-PNP incorporates a four-unit PEG spacer (PEG4) that provides intermediate hydrophilicity and steric relief between shorter (PEG2) and longer (PEG8) variants . PEG3 linkers offer optimal water solubility and molecular flexibility for cellular-level studies, while PEG8 versions, with extended chain length and higher hydrophilicity, are preferentially suited for deep tissue imaging applications requiring prolonged circulation [1].

ADC linker PEG spacer hydrophilicity steric hindrance

PNP Carbonate Active Ester Provides Rapid, Traceless Amine Conjugation with High Yield

The para-nitrophenyl (PNP) carbonate moiety of Azido-PEG(4)-Val-Cit-PAB-PNP reacts efficiently with amine-containing payloads under mild conditions, forming a stable carbamate linkage [1]. Upon cathepsin B cleavage of the Val-Cit dipeptide and subsequent PAB 1,6-elimination, the payload is released without residual linker fragments [2].

ADC linker amine-reactive ester PNP carbonate conjugation efficiency

Val-Cit-PAB Cleavage Module: Validated Lysosomal Specificity with Minimal Plasma Premature Release

The Val-Cit-PAB module of Azido-PEG(4)-Val-Cit-PAB-PNP is specifically cleaved by cathepsin B, a lysosomal cysteine protease predominantly expressed in tumor cells [1]. This enzymatic sensitivity ensures payload release occurs intracellularly following ADC internalization and lysosomal trafficking, minimizing systemic premature drug liberation .

ADC cathepsin B enzymatic cleavage plasma stability

Optimal Application Scenarios for Azido-PEG(4)-Val-Cit-PAB-PNP


Site-Specific ADC Construction Requiring Homogeneous DAR

Azido-PEG(4)-Val-Cit-PAB-PNP is ideally suited for generating homogeneous ADCs via strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized antibodies. This approach yields discrete drug-to-antibody ratios (DAR) with defined conjugation stoichiometry, eliminating the heterogeneous DAR distributions characteristic of maleimide-thiol conjugation methods .

Hydrophobic Payload Conjugation Requiring Enhanced Aqueous Solubility

The PEG4 spacer of Azido-PEG(4)-Val-Cit-PAB-PNP provides sufficient hydrophilicity to counteract hydrophobic payload aggregation without introducing excessive steric bulk that impedes conjugation efficiency. This makes it particularly valuable for conjugating hydrophobic cytotoxins (e.g., auristatins, maytansinoids) where maintaining aqueous solubility is critical for ADC formulation stability .

Lysosomal-Targeted Payload Release with Traceless Drug Liberation

The Val-Cit-PAB module enables cathepsin B-triggered intracellular payload release exclusively within lysosomal compartments. Upon enzymatic cleavage, the PAB spacer undergoes spontaneous 1,6-elimination, releasing the native drug structure without residual linker appendages that could compromise pharmacological activity. This traceless release mechanism is essential for payloads requiring unmodified functional groups for target engagement .

PROTAC Synthesis Requiring Click-Chemistry-Compatible Linkers

Beyond ADC applications, Azido-PEG(4)-Val-Cit-PAB-PNP functions as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing ligands, while the PEG4 spacer provides optimal linker length for ternary complex formation between E3 ligase and target protein .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG(4)-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.